molecular formula C21H21ClN2O B2421688 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline CAS No. 921556-63-0

8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline

Cat. No.: B2421688
CAS No.: 921556-63-0
M. Wt: 352.86
InChI Key: UGOSTWLUZPBLSF-UHFFFAOYSA-N
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Description

8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with 3-Chlorobenzyl Group: The quinoline core is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorobenzyl group.

    Introduction of Piperidine Ring: Finally, the compound is reacted with piperidine under reflux conditions to attach the piperidine ring to the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Piperidine: A simpler compound featuring the piperidine ring.

Uniqueness

8-((3-Chlorobenzyl)oxy)-2-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core, 3-chlorobenzyl group, and piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

8-[(3-chlorophenyl)methoxy]-2-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-18-8-4-6-16(14-18)15-25-19-9-5-7-17-10-11-20(23-21(17)19)24-12-2-1-3-13-24/h4-11,14H,1-3,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOSTWLUZPBLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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